REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([N:8]2[CH2:13][CH2:12][CH:11]([CH2:14][CH2:15][N:16]3[C:20](=[O:21])[CH2:19][O:18][C:17]3=[O:22])[CH2:10][CH2:9]2)[CH:5]=[CH:4][CH:3]=1.[CH3:23][NH2:24]>O1CCCC1>[CH3:1][C:2]1[N:7]=[C:6]([N:8]2[CH2:9][CH2:10][CH:11]([CH2:14][CH2:15][NH:16][C:17](=[O:22])[O:18][CH2:19][C:20]([NH:24][CH3:23])=[O:21])[CH2:12][CH2:13]2)[CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
CN
|
Name
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|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
O1CCCC1
|
Name
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3-{2-[1-(6-methyl-2-pyridyl)-4-piperidyl]ethyl}-1,3-oxazolidine-2,4-dione
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Quantity
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0.841 g
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Type
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reactant
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Smiles
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CC1=CC=CC(=N1)N1CCC(CC1)CCN1C(OCC1=O)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
|
Smiles
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CC1=CC=CC(=N1)N1CCC(CC1)CCNC(OCC(=O)NC)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 13.86 mmol | |
AMOUNT: MOLARITY | ||
AMOUNT: VOLUME | 6.9 mL |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |